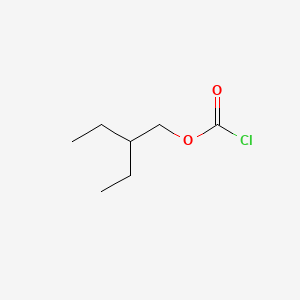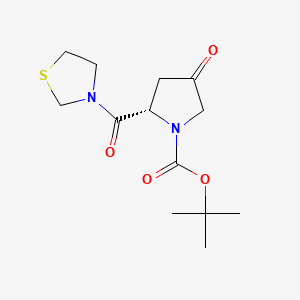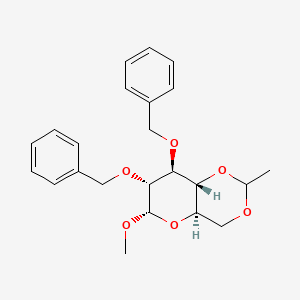
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is a complex organic compound with the molecular formula C28H30O6. It is a derivative of glucopyranoside, characterized by the presence of benzyl and ethylidene groups. This compound is primarily used in organic synthesis and research due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside typically involves the protection of hydroxyl groups in glucopyranoside followed by selective benzylation and ethylidene acetal formation. The process can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzyl groups through benzylation reactions.
Formation of Ethylidene Acetal: The protected glucopyranoside undergoes acetalization with ethylidene to form the ethylidene acetal.
Deprotection: The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or alkanes.
Substitution: The benzyl and ethylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
科学研究应用
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Research involving this compound includes the development of new pharmaceuticals and drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The benzyl and ethylidene groups play a crucial role in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- Methyl-4,6-O-benzylidene-2,3-bis-O-(4-methylphenylsulfonyl)-alpha-D-glucopyranoside
- Methyl-4,6-O-benzylidene-2,3-bis-O-(methylsulfonyl)-alpha-L-glucopyranoside
- Methyl-3-O-benzoyl-4,6-O-benzylidene-2-O-(methylsulfonyl)-alpha-D-glucopyranoside
Uniqueness
Methyl-2,3-DI-O-benzyl-4,6-O-ethylidene-alpha-D-glucopyranoside is unique due to its specific combination of benzyl and ethylidene groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research and synthesis applications where specific structural features are required.
属性
IUPAC Name |
(4aR,6S,7R,8S,8aR)-6-methoxy-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-16-25-15-19-20(28-16)21(26-13-17-9-5-3-6-10-17)22(23(24-2)29-19)27-14-18-11-7-4-8-12-18/h3-12,16,19-23H,13-15H2,1-2H3/t16?,19-,20-,21+,22-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMPEINEPPANH-DXNYWTPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@H](O2)OC)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


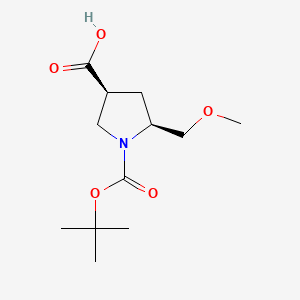



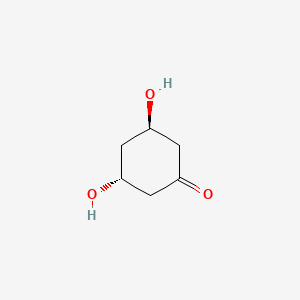
![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)


